molecular formula C16H14BNO4S B1450846 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid CAS No. 957120-95-5

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid

Cat. No.: B1450846
CAS No.: 957120-95-5
M. Wt: 327.2 g/mol
InChI Key: UOKSWRGMRNZXCO-UHFFFAOYSA-N
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Description

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid is an organic compound with the molecular formula C16H14BNO4S and a molecular weight of 327.2 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a naphthalen-1-ylsulfamoyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid typically involves the following steps:

Chemical Reactions Analysis

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran and water. Major products formed from these reactions include substituted phenylboronic acids and phenols.

Scientific Research Applications

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid involves its interaction with molecular targets that contain hydroxyl or amino groups. The boronic acid group can form reversible covalent bonds with these groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the study of protease inhibitors, where the compound can bind to the active site of the enzyme and prevent substrate binding .

Comparison with Similar Compounds

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique binding properties and reactivity, making it a valuable tool in research applications.

Properties

IUPAC Name

[4-(naphthalen-1-ylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BNO4S/c19-17(20)13-8-10-14(11-9-13)23(21,22)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKSWRGMRNZXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656994
Record name {4-[(Naphthalen-1-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-95-5
Record name B-[4-[(1-Naphthalenylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Naphthalen-1-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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